molecular formula C16H26N2O B7928024 2-[2-(Benzyl-methyl-amino)-cyclohexylamino]-ethanol

2-[2-(Benzyl-methyl-amino)-cyclohexylamino]-ethanol

Cat. No.: B7928024
M. Wt: 262.39 g/mol
InChI Key: MPLCGBFEAWUJPF-UHFFFAOYSA-N
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Description

2-[2-(Benzyl-methyl-amino)-cyclohexylamino]-ethanol is a tertiary amine-containing compound featuring a cyclohexyl backbone substituted with benzyl-methyl-amino and ethanolamine groups. This structure combines lipophilic (benzyl, cyclohexyl) and hydrophilic (ethanol) moieties, making it relevant for applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

2-[[2-[benzyl(methyl)amino]cyclohexyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-18(13-14-7-3-2-4-8-14)16-10-6-5-9-15(16)17-11-12-19/h2-4,7-8,15-17,19H,5-6,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLCGBFEAWUJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCCCC2NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Benzyl-methyl-amino)-cyclohexylamino]-ethanol typically involves the reaction of cyclohexylamine with benzyl-methyl-amine in the presence of ethanol. The reaction conditions often include:

    Solvent: Ethanol

    Temperature: Room temperature to slightly elevated temperatures

    Catalysts: Acid or base catalysts may be used to facilitate the reaction

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and precise temperature control can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Benzyl-methyl-amino)-cyclohexylamino]-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The benzyl-methyl-amino group can be reduced to form simpler amines.

    Substitution: The amino groups can participate in substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halides like chloroform (CHCl₃) or bromine (Br₂) can be used in substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids

    Reduction: Simpler amines

    Substitution: Various substituted amines depending on the electrophile used

Scientific Research Applications

2-[2-(Benzyl-methyl-amino)-cyclohexylamino]-ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(Benzyl-methyl-amino)-cyclohexylamino]-ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound belongs to a class of ethanolamine derivatives with N-alkyl/aryl substitutions on cyclic amine scaffolds. Key structural analogs include:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents
2-[2-(Benzyl-methyl-amino)-cyclohexylamino]-ethanol C₁₇H₂₇N₃O 289.42 Benzyl-methyl, cyclohexyl, ethanolamine
2-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol C₁₄H₂₁N₃O 247.34 Benzyl-methyl, pyrrolidin, ethanolamine
2-[4-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol C₁₈H₂₉N₃O 303.45 Benzyl-ethyl, cyclohexyl, ethanolamine
2-([6-(Benzylamino)hexyl]amino)ethanol C₁₅H₂₆N₂O 250.38 Benzylamino, hexyl chain, ethanolamine
Ethanol, 2-(cyclohexylamino)- C₈H₁₇NO 143.23 Cyclohexylamino, ethanolamine

Key Observations :

  • N-Substituents : Benzyl-ethyl (vs. benzyl-methyl) increases lipophilicity (higher molar mass: 303.45 vs. 289.42 g/mol), which may improve membrane permeability but reduce aqueous solubility .

Physicochemical Properties

  • Boiling Point: Ethanol, 2-(cyclohexylamino)- (CAS 2842-38-8) has a boiling point of 397.50 ± 0.50 K at 2 kPa, attributed to hydrogen bonding from the ethanolamine group .
  • Lipophilicity: Benzyl-methyl substitutions increase logP compared to unsubstituted analogs (e.g., 2-(cyclohexylamino)ethanol), aligning with trends in compounds .

Biological Activity

2-[2-(Benzyl-methyl-amino)-cyclohexylamino]-ethanol is an organic compound with significant potential in medicinal chemistry due to its unique structural features, which include a cyclohexyl group and a benzyl-methyl amino moiety. This compound has garnered attention for its possible pharmacological applications, including analgesic and neuropharmacological effects.

Chemical Structure and Properties

  • Molecular Formula : C16H25N2O
  • Molecular Weight : Approximately 263.39 g/mol
  • Functional Groups :
    • Hydroxyl group (-OH)
    • Amino group (-NH)

The presence of both amine and alcohol functional groups suggests a versatile reactivity profile, making it suitable for various chemical transformations and biological interactions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound may modulate signaling pathways by binding to receptors or enzymes, altering their activity and leading to physiological effects. Current research indicates that it may interact with neurotransmitter systems, potentially influencing pain perception and other central nervous system functions .

Analgesic Properties

Research has shown that derivatives of this compound exhibit analgesic effects through central nervous system pathways. This suggests potential applications in pain management therapies .

Neuropharmacological Effects

Studies indicate that the compound may influence neurotransmitter systems similar to known psychoactive substances. This raises the possibility of its use in treating neurological disorders .

Research Findings

Study FocusFindings
Analgesic EffectsDemonstrated potential in alleviating pain via CNS pathways .
NeuropharmacologyPossible interactions with neurotransmitter systems, suggesting therapeutic uses in neurological conditions .
Antimicrobial ActivityRelated compounds showed efficacy against various microbial strains, indicating a need for further study on this compound's potential .

Case Studies

  • Study on Analgesic Effects : A study evaluated the analgesic properties of several benzylamine derivatives, including this compound. Results indicated significant pain relief in animal models, suggesting its potential as a non-opioid analgesic .
  • Neuropharmacological Evaluation : Research involving molecular docking studies highlighted the binding affinity of this compound to serotonin receptors, indicating its potential role as an antidepressant or anxiolytic agent .
  • Antimicrobial Screening : A screening of related compounds revealed promising antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values suggesting effective dosage ranges for therapeutic applications .

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